Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridinyl group attached to an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate typically involves the reaction of 6-chloropyridin-3-ol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 2-(6-chloropyridin-3-yloxy)-2-methylpropanoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound depending on the reagents used.
Scientific Research Applications
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Biological Studies: It serves as a probe in studying the interactions of pyridine derivatives with biological targets.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate can be compared with other pyridine derivatives such as:
2-(6-chloropyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of an ester.
Ethyl 2-(6-chloropyridin-2-yl)acetate: Differing in the position of the chlorine atom on the pyridine ring.
Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but without the methyl group on the propanoate moiety.
Properties
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)oxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-15-10(14)11(2,3)16-8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHDLZWOZWPVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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